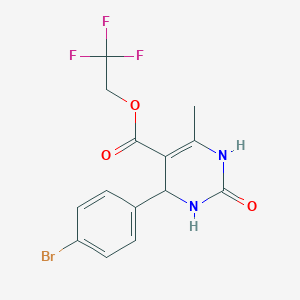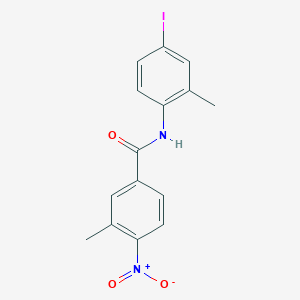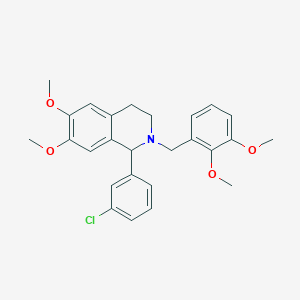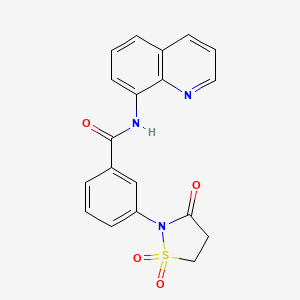![molecular formula C18H21N3O5S B4933894 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer therapy. The compound is commonly referred to as MEK inhibitor and is known to target the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
作用机制
MEK inhibitor works by inhibiting the activity of MEK, a protein kinase that is part of the N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide pathway. MEK is responsible for phosphorylating and activating downstream targets, including ERK1/2, which are involved in cell proliferation, differentiation, and survival. By inhibiting MEK, MEK inhibitor prevents the activation of downstream targets, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MEK inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, MEK inhibitor has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. MEK inhibitor has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of MEK inhibitor is its specificity for the N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide pathway. Unlike other kinase inhibitors, MEK inhibitor does not target multiple pathways, reducing the risk of off-target effects. However, MEK inhibitor has limitations in terms of its potency and selectivity. The compound is relatively weak compared to other kinase inhibitors and may require high concentrations to achieve therapeutic effects.
未来方向
There are several future directions for MEK inhibitor research. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict patient response to MEK inhibitor therapy. Additionally, there is interest in exploring the potential of MEK inhibitor in combination therapy with other cancer drugs. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of MEK inhibitor in various cancer types.
合成方法
The synthesis of MEK inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized using a combination of organic chemistry techniques, including coupling reactions, protection/deprotection strategies, and purification methods. The synthesis process is complex and requires careful optimization to ensure high yield and purity.
科学研究应用
MEK inhibitor has been extensively studied for its potential application in cancer therapy. The compound has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung, and pancreatic cancer. MEK inhibitor is believed to work by blocking the N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide pathway, which is often overactivated in cancer cells. By inhibiting this pathway, MEK inhibitor can induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
属性
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-12-11-19-17(22)13-7-3-5-9-15(13)20-18(23)14-8-4-6-10-16(14)21-27(2,24)25/h3-10,21H,11-12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVDZDWUSWQNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)


![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)


![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
